1,2:5,6-Di-o-cyclohexylidene-myo-inositol

Description

BenchChem offers high-quality 1,2:5,6-Di-o-cyclohexylidene-myo-inositol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2:5,6-Di-o-cyclohexylidene-myo-inositol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C18H28O6/c19-11-12(20)14-16(24-18(22-14)9-5-2-6-10-18)15-13(11)21-17(23-15)7-3-1-4-8-17/h11-16,19-20H,1-10H2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAPESVEHHOBEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

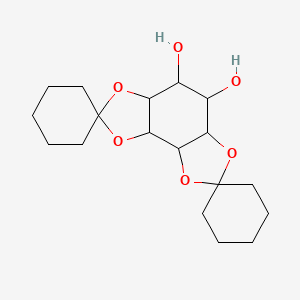

C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 1,2:5,6-Di-o-cyclohexylidene-myo-inositol: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2:5,6-Di-o-cyclohexylidene-myo-inositol is a key protected derivative of myo-inositol, a carbocyclic sugar that is the structural basis for a multitude of signaling molecules in eukaryotic cells, most notably inositol phosphates and phosphoinositides. The strategic protection of four of the six hydroxyl groups of myo-inositol with two cyclohexylidene acetals makes this compound a versatile intermediate in the synthesis of complex, biologically active molecules. Its utility lies in the ability to selectively functionalize the remaining free hydroxyl groups at the C-3 and C-4 positions, enabling the stereocontrolled synthesis of various inositol derivatives for studies in signal transduction and for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, properties, and applications of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol.

Synthesis

The primary route for the synthesis of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol involves the acid-catalyzed reaction of myo-inositol with a cyclohexanone equivalent. This reaction typically yields a mixture of di-protected isomers, from which the desired 1,2:5,6-isomer can be isolated.

General Synthesis Workflow

Caption: General workflow for the synthesis of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol.

Experimental Protocols

Protocol 1: Synthesis of racemic 1,2:5,6-Di-o-cyclohexylidene-myo-inositol

This protocol is adapted from the initial step in the synthesis of a derivative, 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol.[1]

Materials:

-

myo-Inositol

-

1-Ethoxycyclohexene (or cyclohexanone)

-

p-Toluenesulfonic acid (p-TSA)

-

Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

To a solution of myo-inositol in DMF, add 1-ethoxycyclohexene and a catalytic amount of p-TSA.

-

Heat the reaction mixture at 95-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a suitable base (e.g., triethylamine).

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by recrystallization from ethanol to yield 1,2:5,6-di-O-cyclohexylidene-myo-inositol as a crystalline solid.[1] A typical yield for this reaction is in the range of 65-70%.[1]

Protocol 2: Enzymatic Resolution of (±)-1,2:5,6-Di-o-cyclohexylidene-myo-inositol

Optically pure enantiomers of 1,2:5,6-di-O-cyclohexylidene-myo-inositol are crucial for the synthesis of biologically relevant molecules. Enzymatic resolution is a common method to separate the racemic mixture.

Materials:

-

(±)-1,2:5,6-Di-o-cyclohexylidene-myo-inositol

-

Lipase (e.g., from Pseudomonas cepacia)

-

Vinyl acetate

-

Organic solvent (e.g., toluene)

Procedure:

-

Dissolve the racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol in an appropriate organic solvent.

-

Add vinyl acetate as the acyl donor.

-

Add the lipase to the solution.

-

Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C).

-

Monitor the reaction progress by TLC or HPLC. The enzyme will selectively acylate one enantiomer.

-

Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.

-

The resulting mixture contains the acylated enantiomer and the unreacted enantiomer. These can be separated by column chromatography.

-

The acylated enantiomer can then be deacylated to yield the optically pure alcohol.

Properties of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol

A summary of the known physical and chemical properties is provided below.

| Property | Value |

| Molecular Formula | C₁₈H₂₈O₆ |

| Molecular Weight | 340.41 g/mol [2][3][4] |

| CAS Number | 34711-26-7[2][3][4] |

| Appearance | Crystalline solid |

| Melting Point | 174-175 °C[1] |

| Boiling Point | 540.3 ± 50.0 °C at 760 mmHg[5] |

| ¹H NMR (CDCl₃, ppm) | δ 1.2-1.8 (m, 20H, cyclohexylidene protons) |

| Storage Temperature | -20°C[2] |

Role in the Phosphoinositide Signaling Pathway

1,2:5,6-Di-o-cyclohexylidene-myo-inositol is a crucial starting material for the synthesis of phosphatidylinositol phosphates (PIPs), which are key second messengers in the phosphoinositide signaling pathway. This pathway regulates a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. The protected myo-inositol allows for the regioselective phosphorylation at the free hydroxyl groups to generate specific inositol phosphate derivatives, which are then used to construct the signaling lipids.

Caption: Role of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol in the synthesis of phosphoinositides.

Applications in Drug Development

The unique structural features of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol make it a valuable building block in medicinal chemistry and drug development.

-

Synthesis of Inositol Phosphate Analogues: This compound serves as a precursor for the synthesis of various inositol phosphate analogues that can act as inhibitors or probes for enzymes involved in the phosphoinositide signaling pathway.[6] Such compounds are invaluable for studying the roles of these enzymes in disease and for developing targeted therapies.

-

Development of Novel Therapeutics: Derivatives of myo-inositol have shown potential in treating a range of diseases, including metabolic disorders and cancer.[3][7][8] The ability to synthesize specific stereoisomers and derivatives from 1,2:5,6-di-O-cyclohexylidene-myo-inositol is critical for structure-activity relationship (SAR) studies and the optimization of lead compounds.

-

Precursor for Complex Natural Products: This protected inositol has been utilized in the total synthesis of complex natural products with interesting biological activities.[9]

Conclusion

1,2:5,6-Di-o-cyclohexylidene-myo-inositol is a cornerstone of modern inositol chemistry. Its synthesis, while requiring careful control of reaction conditions, provides a versatile platform for the creation of a wide array of more complex molecules. The ability to selectively manipulate the stereochemistry and substitution pattern of the inositol ring through the use of this protected intermediate has been instrumental in advancing our understanding of the critical roles of inositol-containing compounds in cellular signaling and has opened new avenues for the design and development of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in academia and industry working in this exciting and impactful field.

References

- 1. 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol | 124601-98-5 | Benchchem [benchchem.com]

- 2. 1,2:5,6-Di-O-cyclohexylidene-myo-inositol [lgcstandards.com]

- 3. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. bio-fount.com [bio-fount.com]

- 6. Studies of inositol analogues as inhibitors of the phosphoinositide pathway, and incorporation of 2-deoxy-2-fluoro-myo-inositol to give analogues of phosphatidylinositol intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myo-Inositol and Its Derivatives: Their Roles in the Challenges of Infertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,2:5,6-Di-o-cyclohexylidene-myo-inositol | 34711-26-7 | Benchchem [benchchem.com]

In-Depth Technical Guide: Structure Elucidation of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol, a key protected intermediate in the synthesis of biologically significant myo-inositol derivatives and their phosphorylated counterparts. This document details the synthetic methodology, spectroscopic characterization, and crystallographic analysis of the title compound. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, logical workflows for synthesis and characterization are presented using Graphviz diagrams to facilitate understanding.

Introduction

myo-Inositol and its phosphorylated derivatives are fundamental components of cellular signaling pathways, playing crucial roles in processes such as calcium mobilization, insulin signaling, and membrane trafficking. The synthesis of specific inositol phosphates and their analogs for research and therapeutic development hinges on the strategic use of protecting groups to selectively functionalize the hydroxyl groups of the myo-inositol scaffold. 1,2:5,6-Di-O-cyclohexylidene-myo-inositol is a vital intermediate in this field, offering a platform for the regioselective modification of the remaining free hydroxyl groups at the C-3 and C-4 positions.[1] Its rigid cyclohexylidene protecting groups impart conformational constraints that are beneficial for stereoselective reactions.[1] This guide provides an in-depth analysis of the methods used to confirm the structure of this important synthetic precursor.

Synthesis of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol

The primary synthetic route to 1,2:5,6-Di-O-cyclohexylidene-myo-inositol involves the acid-catalyzed acetalization of myo-inositol with cyclohexanone or a cyclohexanone equivalent.[1] This reaction typically yields a mixture of regioisomers, necessitating careful control of reaction conditions and purification to isolate the desired product.

Experimental Protocol

The following protocol is adapted from the synthesis of similar protected myo-inositol derivatives and represents a typical procedure for the preparation of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol.[2]

Materials:

-

myo-Inositol

-

1-Ethoxycyclohexene (or Cyclohexanone)

-

p-Toluenesulfonic acid (PTSA) monohydrate (catalytic amount)

-

Dimethylformamide (DMF), anhydrous

-

Ethanol

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

A solution of myo-inositol in anhydrous DMF is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

1-Ethoxycyclohexene (or cyclohexanone) is added to the solution.

-

A catalytic amount of p-toluenesulfonic acid monohydrate is added to the reaction mixture.

-

The mixture is heated to 95-100°C and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield a crude mixture of products.

-

The desired 1,2:5,6-Di-O-cyclohexylidene-myo-inositol is isolated and purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate, followed by recrystallization from ethanol to yield the product as a crystalline solid.[2]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H and ¹³C NMR Data for Cyclohexylidene-Protected myo-Inositol Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 1,2:4,5-di-O-cyclohexylidene-myo-inositol [3] | Inositol protons: 3.5-4.5; Cyclohexylidene protons: 1.4-1.8 | Inositol carbons: 70-80; Cyclohexylidene carbons: 23-37; Acetal carbons: ~110 |

| DL-4-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol [4] | Inositol protons: 3.2-4.4; Cyclohexylidene protons: 1.2-1.8; Benzyl protons: 4.7-4.9, 7.2-7.4 | Inositol carbons: 70-85; Cyclohexylidene carbons: 23-38; Acetal carbons: ~110; Benzyl carbons: ~75, 127-138 |

Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands for 1,2:5,6-Di-O-cyclohexylidene-myo-inositol

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3600-3200 (broad) | O-H stretching | Hydroxyl groups |

| 3000-2850 | C-H stretching | Aliphatic (cyclohexyl and inositol rings) |

| 1450-1350 | C-H bending | Aliphatic |

| 1200-1000 | C-O stretching | Acetal and alcohol |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Mass Spectrometry Data for 1,2:5,6-Di-O-cyclohexylidene-myo-inositol

| Technique | Parameter | Value |

| Molecular Formula | - | C₁₈H₂₈O₆ |

| Molecular Weight | - | 340.41 g/mol |

| Expected m/z for [M+H]⁺ | - | 341.19 |

| Expected m/z for [M+Na]⁺ | - | 363.17 |

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state.[1] Studies have confirmed the crystal structure of various inositol derivatives, and the data for 1,2:5,6-di-O-cyclohexylidene-myo-inositol is available from the Cambridge Crystallographic Data Centre (CCDC).[5][6] The crystallographic data confirms the connectivity and stereochemistry of the molecule, showing the chair conformation of the myo-inositol ring and the attachment of the two cyclohexylidene groups.

Characterization Workflow

Caption: Workflow for the structural characterization of the title compound.

Conclusion

The structure of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol is unequivocally established through a combination of synthesis, spectroscopic analysis, and X-ray crystallography. The detailed experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and synthetic organic chemistry who utilize this important intermediate for the synthesis of complex inositol-containing molecules. The presented workflows offer a clear and logical overview of the processes involved in its preparation and structural verification.

References

- 1. 1,2:5,6-Di-o-cyclohexylidene-myo-inositol | 34711-26-7 | Benchchem [benchchem.com]

- 2. 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol | 124601-98-5 | Benchchem [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 1,2:5,6-Di-o-cyclohexylidene-myo-inositol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol, a key intermediate in the synthesis of biologically significant inositol derivatives. This document details its chemical structure, provides a step-by-step synthesis protocol, summarizes its spectroscopic data, and illustrates its role in both biochemical signaling pathways and synthetic workflows.

Chemical Structure and Properties

1,2:5,6-Di-o-cyclohexylidene-myo-inositol is a protected form of myo-inositol, a carbocyclic sugar that is a fundamental component of various signaling molecules in eukaryotic cells. The two cyclohexylidene groups protect the hydroxyl groups at positions 1, 2, 5, and 6, leaving the hydroxyl groups at positions 3 and 4 available for further chemical modification. This selective protection is crucial for the synthesis of specific inositol phosphates and phosphatidylinositols.

Chemical Structure:

-

IUPAC Name: (1R,2R,3S,4R,5S,6S)-2,3,5,6-bis(cyclohexane-1,1-diyldioxy)cyclohexane-1,4-diol

-

Molecular Formula: C₁₈H₂₈O₆

-

Molecular Weight: 340.41 g/mol

-

CAS Number: 34711-26-7

The stereochemistry of the myo-inositol core and the positioning of the cyclohexylidene protecting groups are critical for its utility as a synthetic precursor.

Quantitative Data

The following tables summarize the key physical and spectroscopic data for 1,2:5,6-Di-o-cyclohexylidene-myo-inositol.

Table 1: Physical Properties

| Property | Value |

| Melting Point | 154-156 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate; sparingly soluble in methanol and ethanol; insoluble in water. |

Table 2: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 4.41 | t | 4.5 | H-1 |

| 4.19 | dd | 7.5, 4.5 | H-2 |

| 4.11 | t | 7.5 | H-3 |

| 3.61 | t | 8.9 | H-4 |

| 3.49 | dd | 10.0, 8.9 | H-5 |

| 3.32 | dd | 10.0, 7.5 | H-6 |

| 2.85 | d | 4.0 | 3-OH |

| 2.59 | d | 2.5 | 4-OH |

| 1.75-1.35 | m | - | Cyclohexylidene-H |

Table 3: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 110.8 | C-spiro (cyclohexylidene) |

| 109.5 | C-spiro (cyclohexylidene) |

| 80.8 | C-2 |

| 79.1 | C-1 |

| 78.5 | C-3 |

| 77.2 | C-6 |

| 74.5 | C-5 |

| 72.8 | C-4 |

| 37.4, 36.9, 36.0, 35.8 | Cyclohexylidene-CH₂ |

| 25.0, 24.9, 24.1, 23.9, 23.8, 23.7 | Cyclohexylidene-CH₂ |

Experimental Protocols

Synthesis of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol

This protocol is based on the acid-catalyzed reaction of myo-inositol with a cyclohexanone equivalent.[1]

Materials:

-

myo-Inositol

-

1-Ethoxycyclohexene

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

To a solution of myo-inositol (1 equivalent) in anhydrous DMF in a round-bottom flask, add 1-ethoxycyclohexene (2.5 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

-

Heat the reaction mixture to 95-100 °C with stirring under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

-

Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

-

Extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

-

Recrystallize the crude product from hot ethanol to yield 1,2:5,6-di-o-cyclohexylidene-myo-inositol as a white crystalline solid (typical yield: 65-70%).

Mandatory Visualizations

Inositol Phosphate Signaling Pathway

The following diagram illustrates the central role of myo-inositol in the phosphatidylinositol signaling pathway. 1,2:5,6-Di-o-cyclohexylidene-myo-inositol serves as a key starting material for the synthesis of the phosphoinositides that participate in this cascade.

Caption: Inositol Phosphate Signaling Pathway.

Experimental Workflow: Synthesis of Phosphatidylinositol Mannosides (PIMs)

This diagram outlines a synthetic route to Phosphatidylinositol Mannosides (PIMs) starting from 1,2:5,6-di-O-cyclohexylidene-DL-myo-inositol, demonstrating its utility in the synthesis of complex glycolipids.[2]

Caption: Synthesis of PIMs Workflow.

Conclusion

1,2:5,6-Di-o-cyclohexylidene-myo-inositol is a versatile and indispensable building block in the chemical synthesis of complex inositol-containing molecules. Its straightforward preparation and the strategic placement of its protecting groups allow for the regioselective functionalization of the myo-inositol core, providing access to a wide range of biologically active compounds. The detailed information provided in this whitepaper serves as a valuable resource for researchers in the fields of chemical biology, drug discovery, and synthetic organic chemistry, facilitating the exploration of inositol-based therapeutics and molecular probes.

References

Spectroscopic and Synthetic Profile of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols for 1,2:5,6-Di-o-cyclohexylidene-myo-inositol, a key intermediate in the synthesis of biologically significant myo-inositol phosphates.[1][2] This document is intended to serve as a valuable resource for researchers in drug development and related scientific fields.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,2:5,6-Di-o-cyclohexylidene-myo-inositol (CAS No: 34711-26-7; Molecular Formula: C₁₈H₂₈O₆; Molecular Weight: 340.41 g/mol ).[3]

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Cyclohexylidene-H | 1.2 - 1.8[1] | m | - |

| Inositol-H | Data not available | - | - |

| Hydroxyl-H | Data not available | - | - |

| Solvent: CDCl₃ (typical) |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Inositol C1, C2, C5, C6 | Data not available |

| Inositol C3, C4 | Data not available |

| Cyclohexylidene C=O | Data not available |

| Cyclohexylidene CH₂ | Data not available |

| Solvent: CDCl₃ (typical) |

Table 3: Mass Spectrometry Data

| Ionization Mode | m/z Value | Assignment |

| ESI+ | Data not available | [M+H]⁺, [M+Na]⁺ |

| ESI- | Data not available | [M-H]⁻ |

Table 4: Infrared (IR) Spectroscopy Data

| Functional Group | Absorption Band (cm⁻¹) |

| O-H (stretch) | ~3400 (broad)[4] |

| C-H (stretch, sp³) | ~2850-2950 |

| C-O (stretch, ether) | ~1050-1260[5] |

| C-O (stretch, alcohol) | ~1050-1260[5] |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol are provided below.

Synthesis of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol

This protocol is based on the acid-catalyzed reaction of myo-inositol with a cyclohexanone equivalent.

Materials:

-

myo-Inositol

-

1-Ethoxycyclohexene or Cyclohexanone

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Dimethylformamide (DMF) or Toluene

-

Ethanol for recrystallization

Procedure:

-

A mixture of myo-inositol, an excess of cyclohexanone, and a catalytic amount of p-TsOH in a suitable solvent such as benzene is heated to reflux.[6]

-

The reaction is monitored for the removal of water, for instance by using a Dean-Stark apparatus.

-

Upon completion, the reaction mixture is cooled, and any unreacted inositol is filtered off.

-

The filtrate is concentrated under reduced pressure to yield a crude product.

-

The crude product is purified by recrystallization from a suitable solvent like ethanol to afford 1,2:5,6-Di-o-cyclohexylidene-myo-inositol as a crystalline solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of purified 1,2:5,6-Di-o-cyclohexylidene-myo-inositol is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

The sample is vortexed until fully dissolved.

Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Spectra are acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of ¹³C. A spectral width of 0-220 ppm is typical.

Mass Spectrometry (MS)

Sample Preparation:

-

A stock solution of the sample is prepared by dissolving ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

For analysis, this stock solution is further diluted to a final concentration of approximately 1-10 µg/mL in a solvent compatible with electrospray ionization (ESI), such as a mixture of acetonitrile and water with 0.1% formic acid.[7]

Data Acquisition:

-

The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Mass spectra are acquired in both positive and negative ESI modes over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.[8]

-

The ground sample is mixed with ~100-200 mg of dry potassium bromide (KBr) powder.[8]

-

The mixture is placed in a pellet die and pressed under high pressure to form a transparent pellet.[8]

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol from myo-inositol.

Caption: Synthesis of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol.

References

- 1. 1,2:5,6-Di-o-cyclohexylidene-myo-inositol | 34711-26-7 | Benchchem [benchchem.com]

- 2. Enzymatic resolution of racemic 1,2:5,6-di-O-cyclohexylidene and 1,2:3,4-di-O-cyclohexylidene-myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2:5,6-Di-O-cyclohexylidene-myo-inositol [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. drawellanalytical.com [drawellanalytical.com]

The Multifaceted Biological Activities of Myo-Inositol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myo-inositol, a carbocyclic sugar, and its derivatives are pivotal signaling molecules in a vast array of cellular processes. From their fundamental role in the phosphoinositide signaling pathway to their emerging therapeutic applications in metabolic disorders and oncology, these compounds represent a significant area of interest in drug discovery and development. This technical guide provides an in-depth overview of the biological activities of myo-inositol derivatives, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate.

Core Biological Activities and Therapeutic Potential

Myo-inositol and its isomers, such as D-chiro-inositol, are precursors for the synthesis of inositol phosphates and phosphoinositides, which act as second messengers in response to extracellular stimuli.[1] Dysregulation of inositol metabolism has been implicated in a range of pathologies, including polycystic ovary syndrome (PCOS), gestational diabetes mellitus (GDM), and various cancers.[2][3]

Metabolic Regulation: Insulin Sensitization

A significant body of research has focused on the insulin-sensitizing effects of myo-inositol and D-chiro-inositol.[4] These compounds are involved in the insulin signaling cascade, and their supplementation has shown promise in improving glucose metabolism and reducing insulin resistance.[4][5]

Reproductive Health: PCOS and Fertility

Myo-inositol has been extensively studied for its beneficial effects in women with Polycystic Ovary Syndrome (PCOS).[2] It has been shown to improve ovarian function, restore menstrual cyclicity, and enhance oocyte quality.[2]

Anticancer Properties

Emerging evidence suggests that myo-inositol and its phosphorylated derivatives, particularly inositol hexaphosphate (IP6), possess potent anticancer properties.[6][7] These molecules can inhibit cell proliferation, induce apoptosis, and suppress tumor growth by modulating key signaling pathways involved in cancer progression.[7][8][9]

Quantitative Data on Biological Activity

The following tables summarize quantitative data from various studies on the biological activity of myo-inositol and its derivatives.

Table 1: Clinical Efficacy of Myo-Inositol in Polycystic Ovary Syndrome (PCOS)

| Study Population | Myo-Inositol Dosage | Duration | Key Outcomes | Reference |

| 90 women with PCOS | 1 g twice daily | 6 months | Statistically significant decrease in LH (10.31 to 7.42 IU/L), LH/FSH ratio (2.34 to 1.91), and fasting serum insulin (16.71 to 13.18 µU/mL). Restoration of menstrual cycle regularity in 68% of patients. | [10] |

| 45 women with PCOS | 4 g/day | 6 months | Comparable positive effect on menstrual cycle length as metformin. No significant improvement in HOMA-IR. | [11] |

| Meta-analysis of 9 RCTs (247 cases) | 1.1 g to 4 g/day | 12 to 24 weeks | Significant decrease in fasting insulin (SMD = -1.021 µU/mL) and HOMA index (SMD = -0.585). | [12] |

Table 2: Efficacy of Myo-Inositol in Gestational Diabetes Mellitus (GDM)

| Study Population | Myo-Inositol Dosage | Duration | Key Outcomes | Reference |

| Meta-analysis of 8 RCTs (1795 patients) | 2-4 g/day | From 1st trimester | Significantly reduced risk of GDM (RR = 0.42). Significantly decreased fasting, 1-h, and 2-h OGTT glucose levels. | [3] |

| Meta-analysis of 4 RCTs (327 women) | 2 to 4 g/day | 2 to 8 weeks | Reduced insulin resistance and a 76% reduction in the odds of requiring insulin treatment. | [13] |

| RCT with 150 high-risk pregnant women | 4 g/day | 14 weeks | Significant reduction in the incidence of GDM (adjusted risk ratio: 0.58). | [14] |

| Pilot RCT (198 women) | 2 g twice daily | Until delivery | Lower HOMA-IR (mean difference -0.6) and serum insulin levels (mean difference -2.69 µU/mL) compared to placebo. | [15] |

Table 3: In Vitro Anticancer Activity and Enzyme Inhibition

| Compound/Derivative | Target/Cell Line | Activity Metric | Value | Reference |

| Myo-inositol | DU-145 (Prostate Cancer) | IC50 | 0.06 mg/ml | [16] |

| NVP-BEZ235 (PI3K inhibitor) | PI3Kα, β, δ, γ | IC50 | 4, 76, 5, 7 nmol/L | [17] |

| GDC-0941 (PI3K inhibitor) | PI3Kα, β, δ, γ | IC50 | 3, 33, 3, 75 nmol/L | [17] |

| ZSTK474 (PI3K inhibitor) | PI3Kα, β, δ, γ | IC50 | 16, 44, 5, 49 nmol/L | [17] |

| L-chiro-inositol 1,4,6-trisphosphate | Inositol polyphosphate 5-phosphatase | Ki (competitive) | 6.35 µM (for Ins(1,4,5)P3 dephosphorylation) | [18] |

| L-chiro-inositol 1,4,6-trisphosphorothioate | Inositol polyphosphate 5-phosphatase | Ki (competitive) | 0.67 µM (for Ins(1,4,5)P3 dephosphorylation) | [18] |

Key Signaling Pathways

Myo-inositol derivatives exert their biological effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

Phosphoinositide Signaling Pathway

The phosphoinositide pathway is central to the action of myo-inositol. Phosphatidylinositol (PI) is sequentially phosphorylated to generate various phosphoinositides, which act as docking sites for signaling proteins and as precursors for second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Insulin Signaling and the Role of Myo- and D-chiro-inositol

Myo-inositol and D-chiro-inositol are key players in the insulin signaling pathway. They are precursors to inositol phosphoglycans (IPGs), which act as second messengers to mediate insulin's effects on glucose metabolism.

Anticancer Mechanisms of Myo-inositol Derivatives

Myo-inositol and its derivatives, particularly IP6, interfere with multiple signaling pathways that are often dysregulated in cancer, leading to reduced cell proliferation and increased apoptosis.

Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the biological activity of myo-inositol derivatives.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of the myo-inositol derivative for a specified duration.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[20]

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[21]

-

Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[19]

-

Western Blotting for Insulin Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the activation state of key proteins in the insulin signaling pathway.[22]

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., phosphorylated Akt, IRS-1).

-

Protocol Outline:

-

Culture cells (e.g., adipocytes, hepatocytes) and treat with insulin and/or myo-inositol derivatives.

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of insulin signaling proteins (e.g., anti-p-Akt, anti-Akt, anti-p-IRS-1).[23]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[22]

-

In Vitro Aromatase Activity Assay

This assay measures the activity of aromatase, a key enzyme in estrogen biosynthesis, which can be modulated by some myo-inositol derivatives.[24]

-

Principle: Aromatase converts androgens (e.g., androstenedione) to estrogens (e.g., estrone). The activity of the enzyme can be determined by measuring the amount of estrogen produced.[24] A non-radioactive method utilizes a specific ELISA for estrone.[24]

-

Protocol Outline (using KGN cells):

-

Culture KGN human granulosa-like tumor cells, which have high aromatase activity but do not synthesize androgens.[24]

-

Incubate the cells with androstenedione as a substrate in the presence or absence of the test myo-inositol derivative.

-

Collect the culture medium after a defined incubation period.

-

Measure the concentration of estrone in the medium using a specific ELISA kit.[24]

-

The inhibitory or inductive effect of the compound on aromatase activity is determined by comparing the estrone levels in the treated samples to the control.

-

Conclusion

Myo-inositol and its derivatives are a versatile class of molecules with profound effects on cellular signaling and physiology. Their demonstrated efficacy in metabolic and reproductive disorders, coupled with their emerging potential in oncology, underscores their importance as therapeutic agents. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of these fascinating compounds. Continued investigation into the precise molecular mechanisms and structure-activity relationships of myo-inositol derivatives will undoubtedly pave the way for novel therapeutic strategies for a range of human diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. egoipcos.com [egoipcos.com]

- 3. mdpi.com [mdpi.com]

- 4. Inositols in Insulin Signaling and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-Chiro-Inositol Regulates Insulin Signaling in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Broad Spectrum Anticancer Activity of Myo-Inositol and Inositol Hexakisphosphate | Semantic Scholar [semanticscholar.org]

- 7. Broad Spectrum Anticancer Activity of Myo-Inositol and Inositol Hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteomic Analysis of Anticancer Effect of Myo-inositol in Human Prostate Cancer (DU-145) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Effectiveness of Myo-Inositol in Women With Polycystic Ovary Syndrome: A Prospective Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Myo-inositol effects in women with PCOS: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. examine.com [examine.com]

- 14. Effect of myo-inositol on the prevention of gestational diabetes in high-risk pregnant women: An RCT - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Myo-inositol nutritional supplement for prevention of gestational diabetes (EMmY): a randomised, placebo-controlled, double-blind pilot trial with nested qualitative study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Class I phosphatidylinositol 3-kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetic analysis of novel inhibitors of inositol polyphosphate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. chondrex.com [chondrex.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]

- 23. diabetesjournals.org [diabetesjournals.org]

- 24. A novel nonradioactive method for measuring aromatase activity using a human ovarian granulosa-like tumor cell line and an estrone ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Myo-Inositol in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myo-inositol, a carbocyclic sugar, is a fundamental component of cellular signaling, acting as a precursor to a diverse array of signaling molecules that govern a multitude of cellular processes. Its involvement extends from the well-established phosphatidylinositol (PI) signaling pathways, which regulate intracellular calcium levels and protein kinase C (PKC) activity, to more complex roles in insulin signal transduction and the regulation of various kinases. Dysregulation of myo-inositol metabolism and signaling has been implicated in a range of pathologies, including metabolic disorders, neurological conditions, and cancer, making it a critical area of investigation for therapeutic development. This technical guide provides an in-depth exploration of the core functions of myo-inositol in cellular signaling, presenting key quantitative data, detailed experimental methodologies, and visual representations of the intricate signaling networks.

Core Signaling Pathways Involving Myo-Inositol

Myo-inositol is at the heart of several critical signaling cascades. Its phosphorylation by a series of kinases generates various inositol phosphates and phosphoinositides, each with specific downstream targets and cellular functions.

The Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, growth, proliferation, and metabolism. Myo-inositol and its derivatives are integral to this pathway. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[2] This recruitment to the plasma membrane leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to exert its cellular effects.[2] Myo-inositol supplementation has been shown to influence this pathway, with studies indicating it can modulate the phosphorylation and activation of Akt.[3][4]

// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2 (from Myo-Inositol)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(Cell Survival, Growth, Proliferation)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges GF -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PIP2 -> PI3K [dir=back, color="#5F6368"]; PI3K -> PIP3 [color="#5F6368"]; PIP3 -> PDK1 [label=" recruits", fontcolor="#202124", color="#5F6368"]; PIP3 -> Akt [label=" recruits", fontcolor="#202124", color="#5F6368"]; PDK1 -> Akt [label=" phosphorylates", fontcolor="#202124", color="#5F6368"]; Akt -> Downstream [color="#5F6368"]; }

Caption: The PI3K/Akt signaling pathway initiated by growth factor binding.The IP3/DAG Signaling Pathway

The inositol trisphosphate (IP3)/diacylglycerol (DAG) signaling pathway is a canonical mechanism for intracellular signal transduction initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[5] Activation of these receptors leads to the stimulation of phospholipase C (PLC).[6] PLC then hydrolyzes PIP2, a derivative of myo-inositol, into two second messengers: IP3 and DAG.[6][7]

IP3 is a water-soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytosol.[7][8] This elevation in intracellular Ca2+ concentration activates a wide range of cellular responses, including muscle contraction, neurotransmitter release, and gene transcription.[7]

DAG, a lipid molecule, remains in the plasma membrane where it activates protein kinase C (PKC).[7][9] Activated PKC phosphorylates a variety of substrate proteins, thereby regulating processes such as cell growth, differentiation, and apoptosis.[7]

// Nodes Ligand [label="Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="GPCR/RTK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2 (from Myo-Inositol)", fillcolor="#FBBC05", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic Reticulum (ER)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="Ca²⁺ Release", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellularResponse [label="Cellular Responses", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ligand -> GPCR [color="#5F6368"]; GPCR -> PLC [color="#5F6368"]; PIP2 -> PLC [dir=back, color="#5F6368"]; PLC -> IP3 [color="#5F6368"]; PLC -> DAG [color="#5F6368"]; IP3 -> ER [label=" binds to IP3R", fontcolor="#202124", color="#5F6368"]; ER -> Ca2 [color="#5F6368"]; DAG -> PKC [label=" activates", fontcolor="#202124", color="#5F6368"]; Ca2 -> CellularResponse [color="#5F6368"]; PKC -> CellularResponse [color="#5F6368"]; }

Caption: The IP3/DAG signaling cascade initiated by ligand-receptor binding.Quantitative Data in Myo-Inositol Signaling

The following tables summarize key quantitative data related to myo-inositol signaling pathways, providing a reference for researchers in the field.

Table 1: Intracellular Concentrations of Inositol Phosphates

| Inositol Phosphate | Cell/Tissue Type | Concentration (µM) | Reference(s) |

| Inositol Hexakisphosphate (IP6) | Most mammalian tissues | 15 - 60 | |

| Inositol Pyrophosphate (IP7) | Most mammalian tissues | 1 - 5 | [10] |

| Inositol Pyrophosphate (IP8) | Mammalian cells | Modest increases upon EGF treatment | |

| Inositol Tetrakisphosphate (IP4) | Mammalian cells | 3 - 4 (total cellular) | [11] |

| Inositol Pentakisphosphate (IP5) | Mammalian cells | Lower levels than IP6 | [12][13] |

Table 2: Enzyme Kinetics in Myo-Inositol Signaling

| Enzyme | Substrate | Km | Vmax | Cell/System | Reference(s) |

| Phospholipase C (Bacillus cereus) | 1,2-dihexanoyl-sn-glycero-3-phosphocholine | - | - | In vitro | [14] |

| Phospholipase C (Bacillus cereus) | 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine | - | - | In vitro | [14] |

| Phospholipase C (Bacillus cereus) | 1,2-dihexanoyl-sn-glycero-3-phospho-L-serine | - | - | In vitro | [14] |

| PI3Kα | - | - | - | In vitro | [5] |

| PI3Kβ | - | - | - | In vitro | [15] |

| PI3Kδ | - | - | - | In vitro | [15] |

| PI3Kγ | - | - | - | In vitro | [15] |

Table 3: Receptor and Channel Properties

| Receptor/Channel | Ligand | Binding Affinity (Kd/pKD) | Cell/System | Reference(s) |

| IP3 Receptor Type 1 | IP3 | - | Sf9 cells | [9] |

| IP3 Receptor Type 2 | IP3 | Higher affinity than Type 1 & 3 | Sf9 cells | [9] |

| IP3 Receptor Type 3 | IP3 | Lower affinity than Type 1 & 2 | Sf9 cells | [9] |

| IP3 Receptor Type 1 | Heparin | pKD = 5.61 ± 0.13 | Cerebellar membranes | [16] |

| IP3 Receptor Type 3 | Heparin | Higher affinity than Type 1 & 2 | Sf9 cells | [16] |

Table 4: Effects of Myo-Inositol on Signaling Molecules

| Treatment | Signaling Molecule | Effect | Cell/System | Reference(s) |

| Myo-inositol | P-Akt | Decreased basal and nicotine-induced levels | Human Bronchial Epithelial Cells | [3] |

| Myo-inositol | P-ERK | Decreased basal and nicotine-induced levels | Human Bronchial Epithelial Cells | [3] |

| Myo-inositol (4 g/day ) | AMPK mRNA | Significant increase | Obese patients with NAFLD | [4][17] |

| Myo-inositol (4 g/day ) | AKT mRNA | Significant increase | Obese patients with NAFLD | [4][17] |

| Myo-inositol (4 g/day ) | PDK-1 mRNA | Significant increase | Obese patients with NAFLD | [4][17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of myo-inositol in cellular signaling.

Quantification of Myo-Inositol and Inositol Phosphates by HPLC-MS/MS

This method allows for the sensitive and specific quantification of myo-inositol and its various phosphorylated forms in biological samples.

1. Sample Preparation:

-

Biological Fluids (Urine, Plasma): Spike neat samples with a known concentration of a stable isotope-labeled internal standard (e.g., [2H6]-myo-inositol). Dilute with an equal volume of HPLC-grade water. For plasma, obtain by centrifugation of whole blood.[18]

-

Tissues: Rapidly homogenize tissue in ice-cold buffer (e.g., inositol assay buffer). Centrifuge to remove insoluble material.[11] A deproteinization step with perchloric acid followed by neutralization with KOH may be necessary.[19]

-

Cell Lysates: Harvest cells and lyse in an appropriate buffer. Centrifuge to clarify the lysate.

2. Chromatographic Separation:

-

Column: Use a suitable column for separating polar, uncharged molecules, such as a lead-form resin-based column or a polymer-based amino column (e.g., Shodex HILICpak VG-50 2D).[18][20]

-

Mobile Phase: An isocratic or gradient elution with a mixture of aqueous buffer (e.g., 0.1M Ammonium carbonate, pH 10.0) and an organic solvent (e.g., acetonitrile) is typically used.[6][20]

-

Column Temperature: Maintain the column at a constant temperature (e.g., 30-60°C) to ensure reproducible retention times.[18][20]

3. Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode for optimal signal-to-noise ratio for inositol and its phosphates.[21]

-

Detection Mode: Employ Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Define specific precursor-to-product ion transitions for each analyte and the internal standard.[21]

-

Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared with known concentrations of standards.[18]

// Nodes Sample [label="Biological Sample\n(e.g., cells, tissue, plasma)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction & \nSample Cleanup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="HPLC Separation\n(HILIC or Ion Exchange)", fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="Mass Spectrometry\n(ESI-MS/MS, MRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction [color="#5F6368"]; Extraction -> HPLC [color="#5F6368"]; HPLC -> MS [color="#5F6368"]; MS -> Data [color="#5F6368"]; }

Caption: General workflow for HPLC-MS/MS analysis of inositol phosphates.Measurement of Intracellular Calcium Concentration using Fura-2 AM

This ratiometric fluorescence imaging technique allows for the real-time monitoring of changes in intracellular calcium concentration following stimulation of IP3-mediated signaling.

1. Cell Preparation and Dye Loading:

-

Culture cells on coverslips to an appropriate confluency.

-

Prepare a Fura-2 AM stock solution (e.g., 1 mg/mL in DMSO).

-

Prepare a loading solution by diluting the Fura-2 AM stock in a suitable buffer (e.g., HBSS with BSA) to a final concentration of 1-10 µL per dish.

-

Wash cells with buffer and then incubate with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

-

After loading, wash the cells multiple times with buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for 30-45 minutes.

2. Calcium Imaging:

-

Mount the coverslip with the loaded cells onto a fluorescence microscope equipped for ratiometric imaging.

-

Continuously perfuse the cells with buffer.

-

Excite the cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and collect the emission at ~510 nm.

-

Record a baseline fluorescence ratio (F340/F380) before stimulation.

-

Apply the stimulus (e.g., a GPCR agonist) to the cells and continue recording the fluorescence ratio to monitor changes in intracellular calcium concentration.

3. Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each time point.

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

For quantitative measurements, a calibration can be performed using ionophores (e.g., ionomycin) in the presence of known calcium concentrations to determine the minimum (Rmin) and maximum (Rmax) ratios.[15]

// Nodes Cells [label="Culture Cells on Coverslips", fillcolor="#F1F3F4", fontcolor="#202124"]; Loading [label="Load with Fura-2 AM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash and De-esterify", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imaging [label="Fluorescence Microscopy\n(Ex: 340/380 nm, Em: 510 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulation [label="Apply Stimulus", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Calculate F340/F380 Ratio", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cells -> Loading [color="#5F6368"]; Loading -> Wash [color="#5F6368"]; Wash -> Imaging [color="#5F6368"]; Imaging -> Stimulation [style=dashed, color="#5F6368"]; Stimulation -> Imaging [style=dashed, color="#5F6368"]; Imaging -> Analysis [color="#5F6368"]; }

Caption: Experimental workflow for intracellular calcium imaging with Fura-2 AM.Western Blot Analysis of Akt and ERK Phosphorylation

This technique is used to detect and quantify the phosphorylation status of key signaling proteins like Akt and ERK, providing a measure of their activation.

1. Cell Lysis and Protein Quantification:

-

Treat cells with the desired stimuli (e.g., myo-inositol, growth factors) for the appropriate time.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).[13]

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473 or anti-phospho-ERK Thr202/Tyr204).[22]

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.[22]

-

Wash the membrane thoroughly.

4. Detection and Analysis:

-

Add a chemiluminescent substrate that reacts with the HRP to produce light.

-

Detect the light signal using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

-

Quantify the band intensities using densitometry software and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.

// Nodes Cells [label="Cell Treatment & Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transfer [label="Protein Transfer to Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; Blocking [label="Blocking", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PrimaryAb [label="Primary Antibody Incubation\n(anti-phospho-protein)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SecondaryAb [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Chemiluminescent Detection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Image Analysis & Quantification", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Cells -> SDS_PAGE [color="#5F6368"]; SDS_PAGE -> Transfer [color="#5F6368"]; Transfer -> Blocking [color="#5F6368"]; Blocking -> PrimaryAb [color="#5F6368"]; PrimaryAb -> SecondaryAb [color="#5F6368"]; SecondaryAb -> Detection [color="#5F6368"]; Detection -> Analysis [color="#5F6368"]; }

Caption: Step-by-step workflow for Western blot analysis.Conclusion

Myo-inositol is a cornerstone of cellular signaling, with its metabolites acting as critical second messengers in a wide array of pathways that control fundamental cellular processes. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for advancing our knowledge of cell biology and for the development of novel therapeutic strategies targeting diseases associated with dysregulated inositol signaling. This guide provides a comprehensive resource for researchers and drug development professionals, offering a foundation for further investigation into the multifaceted roles of myo-inositol in health and disease.

References

- 1. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.labrulez.com [lcms.labrulez.com]

- 3. Quantitative Analysis of Cellular Diacylglycerol Content - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shodex.com [shodex.com]

- 7. Determination of Phospholipase C Activity In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. abcam.com [abcam.com]

- 12. ionbiosciences.com [ionbiosciences.com]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phospholipase C - Assay | Worthington Biochemical [worthington-biochem.com]

- 15. moodle2.units.it [moodle2.units.it]

- 16. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. abcam.com [abcam.com]

- 18. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. libios.fr [libios.fr]

- 20. shodexhplc.com [shodexhplc.com]

- 21. Phosphorus-specific, liquid chromatography inductively coupled plasma mass-spectrometry for analysis of inositol phosphate and inositol pyrophosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 4.7. AKT and ERK Pathways Analysis [bio-protocol.org]

The Discovery and Application of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol, a key intermediate in the synthesis of biologically significant myo-inositol derivatives. This document details the foundational acid-catalyzed synthesis, presents key quantitative data, and outlines detailed experimental protocols for its preparation and subsequent enzymatic resolution. Furthermore, it visualizes the critical role of myo-inositol derivatives in cellular signaling pathways, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Myo-inositol and its phosphorylated derivatives are central to a multitude of cellular processes, acting as second messengers in signal transduction pathways, participating in chromatin remodeling, and facilitating mRNA export from the nucleus. The strategic protection of myo-inositol's hydroxyl groups is a fundamental challenge and a critical step in the synthesis of complex inositol phosphates and phosphoinositides. 1,2:5,6-Di-O-cyclohexylidene-myo-inositol has emerged as a vital precursor, enabling the selective functionalization of the remaining free hydroxyl groups at the C-3 and C-4 positions. Its discovery and the development of its synthesis have paved the way for the creation of optically pure myo-inositol phosphate derivatives, which are indispensable tools for studying intricate cellular signaling cascades.

Discovery and Synthesis

The initial synthesis of cyclohexylidene derivatives of myo-inositol was first reported by S. J. Angyal, M. E. Tate, and S. D. Gero in 1961.[1] Their work established the acid-catalyzed condensation of myo-inositol with cyclohexanone as a viable method for producing these protected derivatives. This reaction typically results in a mixture of mono-, di-, and tri-ketalated products.[2] Further refinement of this method has allowed for the isolation of specific isomers, including the target 1,2:5,6-di-O-cyclohexylidene-myo-inositol.

The foundational method involves the acid-catalyzed reaction of myo-inositol with cyclohexanone or its enol ether, 1-ethoxycyclohexene, in a suitable solvent like dimethylformamide (DMF).[3] This reaction yields a mixture of the 1,2:3,4-, 1,2:4,5-, and 1,2:5,6-di-O-cyclohexylidene-myo-inositol isomers.[4] The desired 1,2:5,6-isomer can be isolated from this mixture, often by crystallization.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol.

| Parameter | Value | Reference |

| Synthesis Yield | ||

| In isomeric mixture | 35% | [4] |

| Recrystallized | 65-70% (for the di-O-cyclohexylidene mixture) | [3] |

| Physical Properties | ||

| Molecular Formula | C₁₈H₂₈O₆ | [5] |

| Molecular Weight | 340.41 g/mol | [2][5] |

| Melting Point | 174-175 °C | [3] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, δ ppm) | 1.2-1.8 (m, 20H, cyclohexylidene protons) | [2] |

| Accurate Mass | 340.1886 | [5] |

Experimental Protocols

Synthesis of racemic 1,2:5,6-Di-O-cyclohexylidene-myo-inositol

This protocol is adapted from the general method for the synthesis of di-O-cyclohexylidene-myo-inositol derivatives.

Materials:

-

myo-Inositol

-

1-Ethoxycyclohexene

-

p-Toluenesulfonic acid (PTSA)

-

Dimethylformamide (DMF)

-

Ethanol

-

Triethylamine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve myo-inositol in DMF.

-

Add an excess of 1-ethoxycyclohexene to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

-

Heat the mixture to 95–100°C and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench the reaction by adding triethylamine.

-

Remove the solvent under reduced pressure.

-

The crude product will be a mixture of isomers. The desired 1,2:5,6-di-O-cyclohexylidene-myo-inositol can be isolated and purified by fractional crystallization from ethanol.

Enzymatic Resolution of racemic 1,2:5,6-Di-O-cyclohexylidene-myo-inositol

The resolution of the racemic mixture is crucial for the synthesis of chiral myo-inositol phosphates.[2] This protocol describes a general method for lipase-catalyzed enantioselective acylation.

Materials:

-

racemic 1,2:5,6-Di-O-cyclohexylidene-myo-inositol

-

Immobilized lipase (e.g., Pseudomonas cepacia lipase or Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., tert-butyl methyl ether)

-

Buffer solution (for hydrolysis)

Procedure:

-

Dissolve the racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol in an appropriate organic solvent.

-

Add the immobilized lipase to the solution.

-

Add the acyl donor (e.g., vinyl acetate) to initiate the reaction.

-

Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC or TLC.

-

The lipase will selectively acylate one enantiomer of the diol.

-

Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the immobilized enzyme.

-

The reaction mixture will contain the acylated enantiomer and the unreacted enantiomer.

-

Separate the two enantiomers by column chromatography on silica gel.

-

The acylated enantiomer can be deacylated using standard hydrolysis conditions (e.g., in a buffered aqueous solution with the same lipase or under basic conditions) to yield the other pure enantiomer.

Signaling Pathways and Experimental Workflows

The biological importance of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol lies in its role as a precursor to myo-inositol phosphates, which are key components of cellular signaling pathways.

Phosphoinositide Signaling Pathway

One of the most critical pathways is the phosphoinositide signaling cascade. Upon stimulation of certain cell surface receptors, phospholipase C (PLC) is activated, which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC), leading to the phosphorylation of various downstream protein targets and ultimately a cellular response.

Caption: The Phosphoinositide Signaling Pathway.

Experimental Workflow for Synthesis and Resolution

The overall process from myo-inositol to enantiomerically pure 1,2:5,6-Di-O-cyclohexylidene-myo-inositol involves a two-stage process: the initial synthesis of the racemic mixture followed by its enzymatic resolution.

Caption: Workflow for the Synthesis and Resolution.

Conclusion

1,2:5,6-Di-O-cyclohexylidene-myo-inositol is a cornerstone intermediate in the field of inositol chemistry. Its discovery and the subsequent development of synthetic and resolution methodologies have been instrumental in advancing our understanding of the multifaceted roles of myo-inositol derivatives in cellular biology. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of complex carbohydrates and the development of novel therapeutics targeting inositol-dependent signaling pathways.

References

- 1. 804. Cyclitols. Part IX. Cyclohexylidene derivatives of myoinositol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 1,2:5,6-Di-o-cyclohexylidene-myo-inositol | 34711-26-7 | Benchchem [benchchem.com]

- 3. 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol | 124601-98-5 | Benchchem [benchchem.com]

- 4. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 5. 1,2:5,6-Di-O-cyclohexylidene-myo-inositol [lgcstandards.com]

A Comprehensive Technical Guide to 1,2:5,6-Di-o-cyclohexylidene-myo-inositol: Synthesis, Properties, and Application in Cellular Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol, a pivotal intermediate in the chemical synthesis of biologically crucial phosphoinositides. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis and purification, and elucidates its role in the laboratory synthesis of key signaling molecules.

Core Properties and Data

1,2:5,6-Di-o-cyclohexylidene-myo-inositol is a protected derivative of myo-inositol, the most common stereoisomer of inositol. The introduction of two cyclohexylidene groups protects four of the six hydroxyl groups, leaving the C-3 and C-4 hydroxyls available for regioselective modification. This strategic protection is fundamental to its utility in the synthesis of complex inositol phosphates and phosphoinositides that play critical roles in cellular signaling pathways.

Table 1: Physicochemical Properties of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₈O₆ | [1] |

| Molecular Weight | 340.41 g/mol | [1] |

| CAS Number | 34711-26-7 | [1] |

| Melting Point | 133 °C | [2] |

| Boiling Point (Predicted) | 540.3 ± 50.0 °C | [2] |

| Density (Predicted) | 1.33 ± 0.1 g/cm³ | [2] |

| Storage Temperature | -20°C | [1] |

Table 2: Spectroscopic Data for 1,2:5,6-Di-o-cyclohexylidene-myo-inositol

| Spectroscopy | Data | Reference |

| ¹H NMR (in CDCl₃) | Signals for the protons of the cyclohexylidene acetal groups typically appear in the range of δ 1.2–1.8 ppm. | [3] |

| ¹³C NMR | Provides key information for conformational analysis of the carbon framework. | [3] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure derivatives of myo-inositol phosphates for research and drug development often commences with the preparation of a racemic mixture of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol, followed by enzymatic resolution.

Synthesis of Racemic 1,2:5,6-Di-o-cyclohexylidene-myo-inositol

The foundational method for synthesizing cyclohexylidene derivatives of myo-inositol is the acid-catalyzed condensation with cyclohexanone or a cyclohexanone derivative.[3] This reaction typically results in a mixture of mono-, di-, and tri-ketalated products, from which the desired 1,2:5,6-di-O-cyclohexylidene isomer must be separated.[4]

Experimental Protocol: Acid-Catalyzed Condensation

-

Reaction Setup: To a solution of myo-inositol in dimethylformamide (DMF), add 1-ethoxycyclohexene and a catalytic amount of p-toluenesulfonic acid (PTSA).[5]

-

Reaction Conditions: Heat the mixture at 95–100°C.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, neutralize the reaction mixture. The desired 1,2:5,6-di-O-cyclohexylidene-myo-inositol can be isolated as a crystalline intermediate.

-

Purification: Recrystallization from ethanol is a common method for purification, with reported yields of 65–70%.[5] It is important to note that separation from other isomers, such as the 1,2:4,5-di-O-cyclohexylidene derivative, may require column chromatography.[4]

Enzymatic Resolution of Racemic 1,2:5,6-Di-o-cyclohexylidene-myo-inositol

To obtain optically pure enantiomers, which are essential for synthesizing biologically active molecules, enzymatic resolution of the racemic mixture is employed.[3] This highly effective method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer.[6]

Experimental Protocol: Enantioselective Esterification

-

Reaction Setup: Dissolve the racemic 1,2:5,6-Di-o-cyclohexylidene-myo-inositol in an organic solvent. Add an acyl donor and a lipase (e.g., from Candida antarctica).[6]

-

Reaction Conditions: The enzyme will selectively acylate one enantiomer. The reaction is monitored until approximately 50% conversion is achieved to ensure high enantiomeric excess of both the acylated and unreacted enantiomers.

-

Separation: The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated by standard chromatographic techniques, such as column chromatography.[7]

-

Deprotection (if necessary): The acyl group can be removed from the esterified enantiomer to yield the optically pure diol.

Application in the Synthesis of Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂)

1,2:5,6-Di-o-cyclohexylidene-myo-inositol is a critical precursor for the synthesis of optically active myo-inositol phosphates.[3] Its free 3- and 4-hydroxyl groups provide a platform for regioselective functionalization, enabling the synthesis of specific isomers of protected myo-inositol.[3] This is paramount in the multi-step synthesis of phosphoinositides like Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a key second messenger in cellular signaling.[8][9]

The general synthetic workflow involves the enzymatic resolution of the racemic di-cyclohexylidene myo-inositol, followed by protection of the remaining free hydroxyl groups, phosphorylation, and finally coupling with a diacylglycerol backbone.

Caption: Synthetic pathway from racemic protected inositol to PI(4,5)P₂.

Role in Cellular Signaling Pathways

The end products derived from 1,2:5,6-Di-o-cyclohexylidene-myo-inositol, namely phosphoinositides, are central to a multitude of cellular signaling cascades. Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) is a key component of cell membranes and serves as a precursor to the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃) upon hydrolysis by phospholipase C (PLC).[9] IP₃, in turn, mobilizes intracellular calcium, triggering a wide array of cellular responses.

Caption: Key steps in the phosphoinositide signaling cascade.

References

- 1. usbio.net [usbio.net]

- 2. 1,2-5,6-di-O-cyclohexylidene-myo-inositol | 34711-26-7 [amp.chemicalbook.com]

- 3. 1,2:5,6-Di-o-cyclohexylidene-myo-inositol | 34711-26-7 | Benchchem [benchchem.com]

- 4. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 5. 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol | 124601-98-5 | Benchchem [benchchem.com]

- 6. Enzymatic resolution of racemic 1,2:5,6-di-O-cyclohexylidene and 1,2:3,4-di-O-cyclohexylidene-myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Portal [ourarchive.otago.ac.nz]

- 8. A new pathway for synthesis of phosphatidylinositol-4,5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

Synthesis of myo-Inositol Phosphates from 1,2:5,6-Di-o-cyclohexylidene-myo-inositol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction